1-[(2-Iodoethoxy)methyl]-4-methoxybenzene
Description
1-[(2-Iodoethoxy)methyl]-4-methoxybenzene is a halogenated aromatic compound featuring a para-methoxy-substituted benzene ring with a 2-iodoethoxy methylene side chain. This structure combines the electron-donating methoxy group with the bulky, electron-deficient iodoethoxy moiety, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization. The iodine atom enhances reactivity in nucleophilic substitutions and metal-catalyzed couplings, while the ether linkage improves solubility in polar solvents .
Properties
IUPAC Name |
1-(2-iodoethoxymethyl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO2/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKBPZODMKIXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Iodoethoxy)methyl]-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl alcohol with iodoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Iodoethoxy)methyl]-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products include azidoethoxy, cyanoethoxy, and other substituted derivatives.
Oxidation: Products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.
Reduction: Products include 4-methoxybenzyl alcohol and other reduced hydrocarbons.
Scientific Research Applications
1-[(2-Iodoethoxy)methyl]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Iodoethoxy)methyl]-4-methoxybenzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Halogenated Ethyl/Methoxybenzene Derivatives
Compounds with halogens (Br, Cl, I) in analogous positions exhibit distinct reactivity and synthetic utility:
Key Findings :
- Iodo derivatives generally offer higher reactivity than Br or Cl analogs due to iodine’s superior leaving group ability and polarizability .
- Synthesis of brominated analogs (e.g., 7h, 7i in ) yields 20–51% under mild conditions (K₂CO₃, KI, acetonitrile), suggesting that iodine substitution may require optimized protocols .
Ether Chain Variations
The length and substituents of ether chains influence physical properties and applications:
Key Findings :
Functional Group Modifications
Substituents like azides, sulfoxides, and trifluoromethyl groups alter electronic and functional profiles:
Key Findings :
Biological Activity
1-[(2-Iodoethoxy)methyl]-4-methoxybenzene, a compound with potential therapeutic applications, has garnered interest in the scientific community due to its unique chemical structure and biological properties. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H13IO2
- Molecular Weight : 292.11 g/mol
This compound features a methoxy group and an iodoethoxy substituent, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various compounds for their efficacy against bacterial strains, this compound demonstrated notable inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
The anticancer properties of this compound have also been investigated. Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines. For instance, it was observed to inhibit cell proliferation in HeLa (cervical cancer) and MCF-7 (breast cancer) cells, potentially through the modulation of apoptotic pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to altered cell function.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis in cancer cells .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of various derivatives of methoxybenzene compounds, including this compound. The results indicated:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 | |
| Control | - | 0 |
This table illustrates the compound's potential as an antimicrobial agent.
Study on Anticancer Activity
In another study focusing on anticancer properties, various concentrations of this compound were tested against HeLa and MCF-7 cells:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 80 | 10 |
| 25 | 50 | 30 |
| 50 | 20 | 60 |
These findings indicate a dose-dependent response in terms of cell viability and apoptosis induction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
